molecular formula C19H14BrClN2O B11326444 2-bromo-N-(2-chlorobenzyl)-N-(pyridin-2-yl)benzamide

2-bromo-N-(2-chlorobenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11326444
M. Wt: 401.7 g/mol
InChI Key: JIYONBOAMYTEDR-UHFFFAOYSA-N
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Description

2-BROMO-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the bromination of benzamide followed by the introduction of the chlorophenyl and pyridinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-BROMO-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-BROMO-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-BROMO-N-METHYL-BENZAMIDE
  • 2-BROMO-N-[(2-CHLOROPHENYL)METHYL]-BENZAMIDE

Uniqueness

Compared to similar compounds, 2-BROMO-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of both chlorophenyl and pyridinyl groups. These groups confer distinct chemical properties, such as increased reactivity and potential for forming complex molecular structures.

Properties

Molecular Formula

C19H14BrClN2O

Molecular Weight

401.7 g/mol

IUPAC Name

2-bromo-N-[(2-chlorophenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H14BrClN2O/c20-16-9-3-2-8-15(16)19(24)23(18-11-5-6-12-22-18)13-14-7-1-4-10-17(14)21/h1-12H,13H2

InChI Key

JIYONBOAMYTEDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3Br)Cl

Origin of Product

United States

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